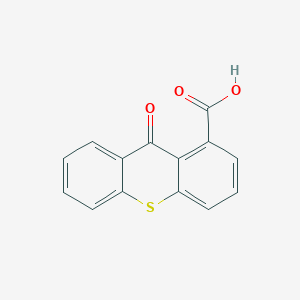

9-oxo-9H-thioxanthene-1-carboxylic acid

Description

Contextualization within Thioxanthene (B1196266) Chemistry

Thioxanthenes and their oxidized counterparts, thioxanthones, are a well-established class of sulfur-containing heterocyclic compounds. researchgate.net The fundamental thioxanthene structure is composed of a central triple-ring system, closely related to phenothiazines. The defining feature of a thioxanthene is the substitution of the oxygen atom in a xanthene ring with a sulfur atom. researchgate.net This substitution significantly influences the electronic properties and reactivity of the molecule.

9-oxo-9H-thioxanthene-1-carboxylic acid is a prominent example of a thioxanthone, characterized by the ketone group at the 9-position. The thioxanthone framework is known for its photophysical properties, which are central to many of its applications. These compounds are effective photosensitizers, capable of absorbing light and transferring the energy to other molecules, thereby initiating chemical reactions. nih.gov This has led to their extensive use in photopolymerization and as photocatalysts in organic synthesis. nih.govresearchgate.net

Historical Perspectives on Thioxanthone Derivatives in Research

The exploration of thioxanthone chemistry dates back to the early 20th century. researchgate.net Initially, research focused on their synthesis and potential applications in various fields. A significant milestone in the history of thioxanthene derivatives was the discovery of their antipsychotic properties. The first thioxanthene to be introduced into clinical practice was chlorprothixene (B1288) in 1959. sigmaaldrich.com This spurred further investigation into the synthesis and pharmacological activities of a wide range of thioxanthene derivatives.

Over the decades, the research focus has expanded beyond medicinal chemistry. The unique photochemical properties of thioxanthones led to their investigation as photoinitiators in the printing and coatings industries. rsc.org The ability of the thioxanthone core to act as a chromophore, absorbing UV and visible light, has been a key driver of this research trajectory. nih.gov The development of derivatives with carboxylic acid functionalities, such as this compound, has further broadened their applicability by allowing for their incorporation into larger molecular systems and tuning their solubility and reactivity.

Scholarly Significance and Research Trajectories of this compound

The scholarly significance of this compound lies primarily in its role as a versatile intermediate in the synthesis of more complex molecules with tailored properties. The carboxylic acid group provides a convenient point of attachment for various functional groups, enabling the creation of a diverse library of derivatives.

Current research trajectories involving this compound and its close analogues are heavily focused on materials science and photochemistry. One major area of investigation is its use in the development of novel photoinitiating systems for polymerization. rsc.org Researchers are exploring how modifications to the thioxanthone core, including the introduction of carboxylic acid groups, can enhance their efficiency in initiating polymerization under visible light, which is crucial for applications like 3D printing. rsc.org

Furthermore, derivatives of this compound are being studied as organic photocatalysts for a variety of chemical transformations. researchgate.net The ability of the thioxanthone moiety to absorb light and facilitate electron transfer processes is being harnessed to drive reactions in a more environmentally friendly manner, often replacing traditional metal-based catalysts. researchgate.net The synthesis of novel thioxanthone-based photosensitizers with specific absorption and emission properties is an active area of research, with potential applications in areas such as photodynamic therapy and organic light-emitting diodes (OLEDs).

The synthesis of this compound and its derivatives often involves multi-step processes. A common synthetic route is through aromatic nucleophilic substitution followed by intramolecular acylation. researchgate.net For instance, the reaction of a substituted phthalimide (B116566) with thiosalicylic acid can lead to the formation of the thioxanthone core.

Below are tables detailing some of the key properties of this compound and a related derivative, as compiled from various scientific sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 51762-69-7 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₈O₃S | sigmaaldrich.com |

| Molecular Weight | 256.28 g/mol | nih.gov |

| InChI Key | XIAMGZGYOUIKGW-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Properties of a Methyl Ester Derivative

| Property | Value | Source |

| Compound Name | Methyl 9-oxo-9H-thioxanthene-1-carboxylate | |

| CAS Number | 77084-33-4 | |

| Molecular Formula | C₁₅H₁₀O₃S | |

| Molar Mass | 270.3 g/mol | |

| Predicted Boiling Point | 458.5 ± 44.0 °C | |

| Predicted Density | 1.351 ± 0.06 g/cm³ |

Structure

3D Structure

Properties

CAS No. |

51762-69-7 |

|---|---|

Molecular Formula |

C14H8O3S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

9-oxothioxanthene-1-carboxylic acid |

InChI |

InChI=1S/C14H8O3S/c15-13-8-4-1-2-6-10(8)18-11-7-3-5-9(12(11)13)14(16)17/h1-7H,(H,16,17) |

InChI Key |

XIAMGZGYOUIKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 9 Oxo 9h Thioxanthene 1 Carboxylic Acid and Its Analogues

Established Synthetic Routes to the Thioxanthene (B1196266) Scaffold

The formation of the tricyclic thioxanthene system can be accomplished through several key disconnection approaches. These methodologies often involve the formation of a crucial carbon-sulfur or carbon-carbon bond in the final ring-closing step.

Intramolecular Acylation Approaches

Intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of cyclic ketones, including the 9-oxo-9H-thioxanthene (thioxanthone) core. This reaction involves the cyclization of a suitable carboxylic acid or its derivative onto an aromatic ring in the presence of a strong acid catalyst. The starting material is typically a 2-(arylthio)benzoic acid derivative. The electrophilic acylium ion, generated from the carboxylic acid, attacks the electron-rich aromatic ring of the arylthio group, leading to the formation of the central thiopyranone ring.

The efficiency of this reaction is influenced by the nature and position of substituents on both aromatic rings. Electron-donating groups on the arylthio moiety can enhance the nucleophilicity of the ring, facilitating the electrophilic attack, while electron-withdrawing groups can have the opposite effect. digitellinc.com A variety of Lewis acids, such as aluminum chloride and iron(III) chloride, as well as Brønsted acids like sulfuric acid and trifluoromethanesulfonic acid, can be employed to catalyze this transformation. digitellinc.comresearchgate.net

For instance, the synthesis of 1-azathioxanthones has been achieved through an intramolecular Friedel-Crafts reaction of phenylthiopyridine carboxylic acids, co-catalyzed by Yb(OTf)3 and TfOH under solvent-free conditions. scilit.com This highlights the adaptability of the intramolecular acylation strategy for creating diverse thioxanthone-related structures.

Aromatic Nucleophilic Substitution Strategies

Aromatic nucleophilic substitution (SNAr) provides another versatile route to the thioxanthene scaffold. This approach typically involves the reaction of a nucleophilic sulfur species with an electrophilic aromatic ring, followed by a subsequent cyclization step. One notable example is the synthesis of fluorinated thioxanthones. nih.govacs.org This method utilizes a sequential SNAr reaction on a highly fluorinated benzophenone (B1666685) precursor. nih.govacs.orgresearchgate.net The process begins with the intermolecular substitution of one or more fluorine atoms by a sulfur nucleophile, followed by an intramolecular SNAr reaction where the newly introduced thiol group displaces another fluorine atom on the adjacent aromatic ring to form the central thioxanthene ring. nih.govacs.org

This iterative SNAr strategy allows for the controlled synthesis of both symmetrical and asymmetrical thioxanthones with various substitution patterns. nih.govacs.org The reactivity of the aromatic fluorines is key to the success of this method, with the fluorines at certain positions being more susceptible to nucleophilic attack. nih.govacs.org

In some cases, aromatic nucleophilic substitution is combined with intramolecular acylation. For example, 9-oxo-9H-thioxanthene dicarboximides have been prepared from nitro- or chlorophthalimides and the dianions of thiosalicylic acid. researchgate.net This process involves an initial SNAr reaction followed by an intramolecular acylation to construct the thioxanthene core. researchgate.net

Synthesis from Thiosalicylic Acid and Related Precursors

The reaction between thiosalicylic acid (2-mercaptobenzoic acid) or its derivatives and various arenes is a well-established and direct method for the synthesis of thioxanthones. researchgate.nettdl.org This one-step process is typically carried out in the presence of a strong dehydrating agent, such as concentrated sulfuric acid, which also acts as a catalyst. tdl.orggoogle.com The reaction proceeds through the initial formation of a thioether linkage between the thiosalicylic acid and the arene, followed by an intramolecular electrophilic acylation to close the ring and form the thioxanthone nucleus. tdl.org

This method is particularly useful for preparing substituted thioxanthones, as the substitution pattern of the final product is determined by the substituents on both the thiosalicylic acid and the arene starting materials. researchgate.net For example, the fusion of thiosalicylic acid with ethylbenzene (B125841) in the presence of concentrated sulfuric acid yields ethyl thioxanthone. tdl.org

A variation of this approach involves the use of dithiobisbenzoic acid in place of thiosalicylic acid. google.com Another modern approach utilizes the reaction of methyl thiosalicylate with a benzyne (B1209423) precursor, generated in situ from a silylaryl triflate and a fluoride (B91410) source like cesium fluoride. nih.gov This tandem reaction involves an intermolecular nucleophilic coupling of the thiosalicylate with the aryne, followed by an intramolecular electrophilic cyclization to afford the thioxanthone. nih.gov This method offers a metal-free alternative for the construction of the thioxanthone scaffold. nih.gov

Specific Synthesis of 9-oxo-9H-thioxanthene-1-carboxylic acid and its Positional Isomers

The general synthetic strategies described above can be adapted to produce specific isomers of 9-oxo-9H-thioxanthene-carboxylic acid. The following sections detail the preparation of two such isomers.

Preparation of 7-methyl-9-oxo-9H-thioxanthene-1-carboxylic acid

A documented synthesis of 7-methyl-9-oxo-9H-thioxanthene-1-carboxylic acid starts from 3-(p-tolylthio)benzene-1,2-dicarboxylic acid. google.comgoogleapis.com The synthesis of this intermediate involves the reaction of dimethyl-3-nitrophthalate with p-thiocresol in the presence of potassium hydroxide, followed by hydrolysis of the resulting diester. googleapis.com

The key ring-closing step is an intramolecular acylation of 3-(p-tolylthio)benzene-1,2-dicarboxylic acid, which is achieved by treating it with chlorosulfonic acid. google.comgoogleapis.com This strong acid promotes the cyclization to yield the desired 7-methyl-9-oxo-9H-thioxanthene-1-carboxylic acid. google.comgoogleapis.com

Below is a table summarizing the synthetic steps:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| 1 | Dimethyl-3-nitrophthalate, p-thiocresol | 1. Potassium hydroxide, 75 °C, 3 hours; 2. Methanol, Potassium hydroxide, reflux, 1 hour | 3-(p-tolylthio)benzene-1,2-dicarboxylic acid | 90.4% |

| 2 | 3-(p-tolylthio)benzene-1,2-dicarboxylic acid | Chlorosulfonic acid, 5-10 °C, 1 hour | 7-methyl-9-oxo-9H-thioxanthene-1-carboxylic acid | 87.7% |

Synthesis of 9-oxo-9H-thioxanthene-3-carboxylic acid

The synthesis of 9-oxo-9H-thioxanthene-3-carboxylic acid can be achieved through a multi-step process starting from 4-methylbenzenethiophenol and dimethyl 2-nitroterephthalate. google.com The initial step involves a nucleophilic aromatic substitution reaction where the thiophenol displaces the nitro group of the terephthalate (B1205515) ester. The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid. google.com

The crucial cyclization to form the thioxanthone ring is accomplished by treating the intermediate dicarboxylic acid with chlorosulfonic acid at a controlled temperature. google.com This intramolecular Friedel-Crafts acylation proceeds to give 7-methyl-9-oxo-9H-thioxanthene-3-carboxylic acid in high yield. google.com

The synthetic pathway is outlined in the following table:

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Yield |

| 1 | 4-methylbenzenethiophenol, Dimethyl 2-nitroterephthalate | 1. Sodium hydroxide, Dimethylformamide, room temperature, 30 min; 2. 75 °C, 1.5 hours | 2-(p-tolylthio)benzene-1,4-dicarboxylic acid dimethyl ester | - |

| 2 | 2-(p-tolylthio)benzene-1,4-dicarboxylic acid dimethyl ester | - | 2-(p-tolylthio)benzene-1,4-dicarboxylic acid | - |

| 3 | 2-(p-tolylthio)benzene-1,4-dicarboxylic acid | Chlorosulfonic acid, 5-10 °C | 7-methyl-9-oxo-9H-thioxanthene-3-carboxylic acid | 96.7% |

Preparation of 9-oxo-9H-thioxanthene-4-carboxylic acid

The synthesis of 9-oxo-9H-thioxanthene-4-carboxylic acid can be achieved through the intramolecular Friedel-Crafts acylation of a diaryl sulfide (B99878) precursor. A common approach involves the reaction of thiosalicylic acid with a substituted chlorobenzoic acid, followed by cyclization in a strong acid.

A plausible synthetic route begins with the Ullmann condensation of 2-chlorobenzoic acid and thiosalicylic acid. This reaction, typically catalyzed by copper, forms the diaryl sulfide intermediate, 2-(carboxyphenylthio)benzoic acid. The subsequent and final step is the intramolecular cyclization of this intermediate. This is generally accomplished by heating in a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid, to yield 9-oxo-9H-thioxanthene-4-carboxylic acid.

Table 1: Plausible Reaction Pathway for 9-oxo-9H-thioxanthene-4-carboxylic acid

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-chlorobenzoic acid, Thiosalicylic acid | Copper catalyst, Base, High temperature | 2-(carboxyphenylthio)benzoic acid |

| 2 | 2-(carboxyphenylthio)benzoic acid | Concentrated H₂SO₄ or Polyphosphoric acid, Heat | 9-oxo-9H-thioxanthene-4-carboxylic acid |

Synthesis of 9-oxo-9H-thioxanthene-2-carboxylic acid

The synthesis of 9-oxo-9H-thioxanthene-2-carboxylic acid can be modeled after the synthesis of analogous xanthone (B1684191) derivatives. One established method for preparing 7-substituted 9-oxoxanthen-2-carboxylic acids involves the cyclization of hydroxylated benzophenones. Adapting this to the thioxanthene system, the synthesis would proceed via a diaryl sulfide intermediate.

A practical approach involves the reaction of 4-chloro-3-nitrobenzoic acid with a suitable thiophenol, followed by intramolecular cyclization. A more direct route is exemplified by the synthesis of a substituted 7-methyl-9-oxo-thioxanthene-3-carboxylic acid, which can be adapted for the 2-carboxylic acid isomer. This involves the reaction of 4-methylbenzenethiol (B89573) with dimethyl 2-nitrobenzene-1,4-dicarboxylate. The resulting intermediate is then hydrolyzed and subsequently cyclized using chlorosulfonic acid to yield the thioxanthene carboxylic acid. googleapis.com

Table 2: Adapted Synthesis for 9-oxo-9H-thioxanthene-2-carboxylic acid

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Thiophenol, Dimethyl 2-nitroterephthalate | Base (e.g., NaOH or KOH) in DMF | 2-(phenylthio)terephthalic acid intermediate |

| 2 | 2-(phenylthio)terephthalic acid intermediate | Chlorosulfonic acid, 5-10°C | 9-oxo-9H-thioxanthene-2-carboxylic acid |

Derivatization and Functionalization Strategies

The this compound scaffold allows for a variety of derivatization and functionalization strategies, enabling the synthesis of a diverse range of analogues with tailored properties.

Carboxylic Acid Esterification and Amidation

The carboxylic acid moiety of this compound is readily converted into esters and amides. A standard and efficient method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). researchgate.netnih.gov

The resulting 9-oxo-9H-thioxanthene-1-carbonyl chloride can then be reacted with a wide range of alcohols or amines to yield the corresponding esters or amides. researchgate.netnih.gov This two-step procedure is versatile and allows for the introduction of various functional groups through the choice of alcohol or amine. Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling reagents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov

Table 3: Esterification and Amidation of this compound

| Derivative | Reagents/Conditions |

|---|---|

| Acyl Chloride | SOCl₂ or (COCl)₂, cat. DMF |

| Ester | Alcohol, Base (e.g., Triethylamine) |

| Amide | Amine, Base (e.g., Triethylamine) or Coupling agent (BOP, HBTU) |

Formation of Dicarboxylic Acid Derivatives and Anhydrides

While this compound is a monocarboxylic acid, related dicarboxylic acid derivatives can be synthesized and further functionalized. For instance, 9-oxo-9H-thioxanthene-3,4-dicarboximides can be converted to 9-oxo-9H-thioxanthene-3,4-dicarboxylic acid derivatives. researchgate.net This transformation is typically achieved through hydrolysis of the imide ring under basic conditions, followed by acidification to yield the dicarboxylic acid.

The resulting dicarboxylic acid can then be converted to its corresponding cyclic anhydride (B1165640) by heating with a dehydrating agent such as acetic anhydride. These dicarboxylic acid derivatives, including the anhydride, can serve as precursors for the synthesis of esters and other imides. researchgate.net

Introduction of Cationic Substituents

Cationic substituents can be introduced onto the thioxanthene scaffold through various strategies. One approach involves the amination of a suitable halo-thioxanthene precursor, followed by quaternization of the resulting amino group. For example, a chloro-substituted thioxanthenone can undergo a nucleophilic aromatic substitution, such as an Ullmann-type C-N coupling reaction with an amine, to introduce a secondary or tertiary amino group. nih.gov The subsequent quaternization of this amino group can be achieved by reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. google.com

Another method involves the synthesis of thioxanthone acetic acid ammonium salts. These are prepared by a straightforward two-step synthesis where thiosalicylic acid is first coupled with phenylacetic acid. The resulting thioxanthone acetic acid is then neutralized with a corresponding amine to form the quaternary ammonium salt. nih.gov

Table 4: Introduction of Cationic Substituents

| Method | Steps | Key Reagents |

|---|

Synthesis of Thioxanthene-9-one-10,10-dioxide Analogues

The sulfide bridge in the thioxanthene core can be oxidized to a sulfone, yielding thioxanthene-9-one-10,10-dioxide analogues. This transformation significantly alters the electronic and steric properties of the molecule. The oxidation is typically carried out using a strong oxidizing agent.

A common method for this oxidation is the use of hydrogen peroxide in a suitable solvent, such as acetic acid, at elevated temperatures. nih.gov The commercially available 9-oxo-9H-thioxanthene-3-carboxylic acid can be converted to its 10,10-dioxide derivative, from which a variety of 3-substituted carboxylamides can be synthesized. nih.gov This indicates that the carboxylic acid functionality is generally stable under these oxidation conditions.

Spectroscopic and Computational Approaches for Structural and Electronic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 9-oxo-9H-thioxanthene-1-carboxylic acid by mapping the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic protons, due to their varied electronic environments influenced by the carbonyl, sulfide (B99878), and carboxyl groups, would likely appear as a series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The carboxylic acid proton is highly deshielded and is anticipated to appear as a broad singlet at a chemical shift greater than δ 10.0 ppm, a characteristic feature for this functional group. libretexts.org For the parent compound, thioxanthen-9-one, the aromatic protons resonate in the δ 7.5-8.6 ppm range. chemicalbook.com The specific substitution pattern in this compound would lead to a more complex splitting pattern in this region.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 (broad singlet) | 165 - 185 |

| Aromatic (Ar-H) | 7.0 - 8.5 (multiplets) | 120 - 140 |

| Carbonyl (C=O) | - | 180 - 190 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in establishing the connectivity between adjacent aromatic protons on the same ring, aiding in the assignment of the complex multiplets in the ¹H NMR spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons and the carbons at the ring junctions, by observing their correlations with nearby protons. For instance, the carboxylic acid proton could show a correlation to the carboxylic carbonyl carbon and the adjacent aromatic carbon. sdsu.eduprinceton.edu

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are employed to identify the functional groups present and to probe the electronic transitions within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. vscht.cz The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band between 1680 and 1710 cm⁻¹. The carbonyl group of the thioxanthenone ring system, being part of a conjugated system, is expected to absorb in the range of 1630-1660 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. vscht.cz

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carboxylic Acid (O-H) | 2500 - 3300 (broad) | Stretching |

| Carboxylic Acid (C=O) | 1680 - 1710 | Stretching |

| Thioxanthenone (C=O) | 1630 - 1660 | Stretching |

| Aromatic (C=C) | 1450 - 1600 | Stretching |

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its extensive conjugated system. The thioxanthenone chromophore is known to exhibit strong absorptions in the UV and visible regions. For the parent thioxanthone, characteristic absorption maxima are observed which are influenced by solvent polarity. The introduction of the carboxylic acid group is expected to modulate these electronic transitions. Typically, π → π* transitions, which are of high intensity, and n → π* transitions, which are of lower intensity, are observed for such aromatic ketones. The exact absorption maxima (λmax) would depend on the solvent used.

UV-VIS-NIR spectroelectrochemistry is a powerful technique to study the electronic properties of the electrochemically generated species of a molecule. While direct studies on this compound are not prevalent, research on the related compound, 2-methyl-9H-thioxanthene-9-one, provides significant insights. rsc.orgresearchgate.net Electrochemical reduction of such thioxanthenone systems leads to the formation of persistent radical anions and, in some cases, dianions. rsc.orgresearchgate.net These charged species exhibit strong absorptions in the UV-VIS-NIR wavelength region. rsc.orgresearchgate.net It is expected that this compound would behave similarly, with its radical anion and dianion showing new, intense absorption bands at longer wavelengths compared to the neutral molecule. These studies are crucial for understanding the electron-accepting capabilities of the thioxanthenone core and how these properties are influenced by substituents like the carboxylic acid group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a wealth of structural information.

The initial event in EI-MS is the removal of an electron from the molecule to form a molecular ion (M+•). For this compound (C₁₄H₈O₃S), the exact mass of the molecular ion would be a key piece of data for confirming its elemental composition.

Following ionization, the energetically unstable molecular ion undergoes a series of fragmentation reactions, breaking at its weakest bonds to form a collection of smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical and the formation of an acylium ion. This would result in a peak at M-17 mass units.

Loss of a carboxyl group (•COOH): The entire carboxylic acid group can be lost as a radical, which would produce a fragment corresponding to the thioxanthenone core. This would be observed as a peak at M-45.

Decarbonylation: The thioxanthenone nucleus itself can undergo fragmentation. A characteristic fragmentation of ketones is the loss of a molecule of carbon monoxide (CO), which would result in a peak at M-28 (relative to the molecular ion or a key fragment ion).

Retro-Diels-Alder reactions: The heterocyclic ring system may undergo retro-Diels-Alder reactions, leading to the cleavage of the central ring and the formation of characteristic fragment ions.

A hypothetical fragmentation pattern is presented in the interactive table below.

| Fragment Ion | Proposed Structure | m/z (relative mass units) |

| [M]+• | C₁₄H₈O₃S+• | 256 |

| [M - •OH]+ | C₁₄H₇O₂S+ | 239 |

| [M - •COOH]+ | C₁₃H₇OS+ | 211 |

| [M - CO]+• | C₁₃H₈O₂S+• | 228 |

This table represents a predicted fragmentation pattern. Actual experimental data may vary.

X-ray Crystallography for Three-Dimensional Structure Determination

A hypothetical set of crystallographic parameters, based on known structures of similar compounds, is provided in the table below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z (molecules per unit cell) | 4 |

This table contains hypothetical data for illustrative purposes. Actual crystallographic data would require experimental determination.

Theoretical and Computational Chemistry

In the absence of extensive experimental data, theoretical and computational chemistry methods offer powerful tools to predict and understand the properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. mdpi.com By calculating the electron density, DFT can be used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional conformation of the molecule.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO): The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

Map the electrostatic potential: This allows for the visualization of electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and sites susceptible to nucleophilic or electrophilic attack.

Simulate spectroscopic properties: DFT can be used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure.

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.govmdpi.comfarmaciajournal.com Quantum Topological Molecular Similarity (QTMS) and the "Atoms in Molecules" (AIM) theory provide a sophisticated framework for developing QSAR models. scispace.comnih.govresearchgate.netresearchgate.net

The QTMS method utilizes descriptors derived from the topology of the electron density, calculated using quantum mechanics. nih.govresearchgate.net These descriptors, such as the values of the electron density and its Laplacian at bond critical points, offer a detailed and sensitive representation of the molecule's electronic features.

The AIM theory, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. This allows for the calculation of atomic properties, such as atomic charges and energies, which can be used as descriptors in QSAR studies.

In the context of this compound and its analogs, these methods could be used to:

Develop QSAR models: By correlating QTMS and AIM-derived descriptors with the biological activity of a series of thioxanthene (B1196266) derivatives, a predictive QSAR model can be constructed.

Identify key structural features for activity: The QSAR model can highlight which electronic and topological properties are most important for the observed biological activity, guiding the design of new, more potent compounds.

Provide insights into the mechanism of action: By understanding the relationship between structure and activity, these computational approaches can offer clues about how these molecules interact with their biological targets at the molecular level.

Applications in Advanced Materials and Photofunctional Systems

Photopolymerization Initiators and Co-Initiators

Thioxanthone-based molecules are well-established as highly efficient Type II photoinitiators. researchgate.net Upon absorption of light, they transition to an excited triplet state and can then abstract a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that initiate polymerization. mdpi.com This mechanism is fundamental to their application in various photopolymerization processes.

Design of Free Radical Photopolymerization Systems

The design of photopolymerization systems often involves modifying the core thioxanthone structure to enhance its photochemical reactivity and solubility, and to tailor its absorption characteristics to specific light sources like light-emitting diodes (LEDs). researchgate.net For instance, researchers have synthesized derivatives such as acetic acid-based thioxanthone (TXCH2COOH) for the free-radical photopolymerization of monomers like methyl methacrylate (B99206) (MMA). nih.gov The efficiency of these systems can be influenced by the choice of solvent and the presence of co-initiators. nih.gov

Another design strategy involves creating one-component photoinitiators where the hydrogen-donating moiety (like an amine) is incorporated into the thioxanthone molecule itself, improving the efficiency of radical generation. mdpi.com Studies on N‐(9‐oxo‐9H‐thioxanthen‐2‐yl)acrylamide (TXAM), a derivative of the thioxanthene (B1196266) carboxylic acid family, have shown it to be an effective sole-component photoinitiator for free-radical polymerization under LED irradiation. researchgate.net Furthermore, when combined with an iodonium (B1229267) salt, TXAM can initiate cationic polymerization, demonstrating its versatility. researchgate.netacs.org

The performance of these systems is often evaluated by the final conversion percentage of the monomer. For example, various 2,4-diethyl-thioxanthen-9-one derivatives have been tested as one-component initiators for the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). The conversion rates highlight the influence of the molecular structure on initiator efficiency.

| Derivative | Light Source | Final Conversion (%) |

| T1 | LED 405 nm | ~58 |

| T2 | LED 405 nm | ~55 |

| T3 | LED 405 nm | ~59 |

| T4 | LED 405 nm | ~56 |

| T1 | LED 420 nm | ~52 |

| T2 | LED 420 nm | ~48 |

| T3 | LED 420 nm | ~53 |

| T4 | LED 420 nm | ~50 |

This table presents the final conversion of TMPTA's acrylate (B77674) function using different 2,4-diethyl-thioxanthen-9-one derivatives as one-component photoinitiators. Data sourced from MDPI. mdpi.com

Thioxanthone-Based Photo-Caged Bases

Thioxanthone-carboxylic acids are precursors for a class of compounds known as photobase generators (PBGs). researchgate.net These molecules release a strong base upon light exposure, which can then catalyze various chemical reactions. The mechanism often involves a photodecarboxylation reaction. researchgate.net

In one studied system, a thioxanthone-carboxylic acid is combined with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form an ammonium (B1175870) salt. researchgate.net Upon irradiation, the thioxanthone moiety absorbs a photon, leading to the cleavage of the carbon-carboxyl bond and the release of carbon dioxide and the active base. These photogenerated bases are effective catalysts for reactions like thiol-epoxy photopolymerization, which is crucial for various coating and adhesive applications. researchgate.net The efficiency of base generation and subsequent polymerization depends on the specific thioxanthone structure and the base used. researchgate.net

Utilization in Photopolymerizable Inks and Coatings

The high efficiency of thioxanthone-based photoinitiators makes them highly suitable for applications requiring rapid curing, such as in photopolymerizable inks, coatings, and adhesives. researchgate.netmdpi.com Their ability to be activated by specific wavelengths, including those from visible light LEDs, is a significant advantage, offering energy savings and reduced heat generation compared to traditional UV lamps. researchgate.netacs.org

The development of one-component polymerizable photoinitiators, which can be covalently bonded into the polymer network, addresses issues of migration, a critical concern in applications like food packaging and biomedical materials. researchgate.net Furthermore, thioxanthone derivatives have been successfully incorporated into photosensitive resins for stereolithography (3D printing), demonstrating their utility in advanced manufacturing processes that rely on the precise, light-induced solidification of liquid resins. mdpi.com

Photorefractive Materials Development

Photorefractive materials are advanced materials that exhibit a reversible change in their refractive index upon exposure to non-uniform illumination. This effect arises from the photogeneration of charge carriers, their transport, and subsequent trapping, which creates an internal electric field that modulates the refractive index via the electro-optic effect. Thioxanthene derivatives are valuable in this field due to their electron-accepting and electron-transporting properties. researchgate.netacs.org

Synthesis and Characterization of Polyacrylate Composites with Thioxanthene Moieties

A key strategy in developing photorefractive materials is to incorporate functional moieties into a polymer matrix. Polyacrylates are often used for this purpose due to their desirable optical and physical properties. A photorefractive polymer (P-THEA) has been synthesized by reacting 2-hydroxyethyl acrylate with a derivative of the subject compound, 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide. acs.org The resulting acrylate monomer is then polymerized to yield a polymer with pendant thioxanthene units. acs.org

These polymers serve as the electron-transporting component in a photorefractive composite. acs.org The composite is typically formulated with a nonlinear optical chromophore, which provides the electro-optic response, and a plasticizer to lower the glass transition temperature (Tg), allowing for the alignment of the chromophore in an applied electric field. acs.org

Properties of P-THEA Polymer and Composite

| Property | Value |

|---|---|

| P-THEA Number-Average Molecular Weight | 18,000 |

| P-THEA Glass Transition Temperature (Tg) | 113 °C |

| Composite Glass Transition Temperature (Tg) | 32–42 °C |

| Composite Absorption Coefficient (at 633 nm) | 11–33 cm⁻¹ |

This table summarizes the key properties of the synthesized polyacrylate containing a thioxanthene unit (P-THEA) and the resulting photorefractive composite. Data sourced from ACS Publications. acs.org

Investigation of Electron Transport Properties in Photorefractive Devices

The electron-transporting nature of the thioxanthene moiety is crucial for the performance of photorefractive devices. acs.org The photorefractive effect relies on the separation of photogenerated charges. In composites containing P-THEA, the thioxanthene unit facilitates the transport of electrons, while holes are typically trapped. acs.org

The performance of these materials is characterized using techniques like two-beam coupling and four-wave mixing to measure key parameters such as gain coefficient and diffraction efficiency. acs.org In studies of the P-THEA composite, a significant gain coefficient and high diffraction efficiency were observed, confirming its photorefractive nature. researchgate.netacs.org The electron-transporting characteristic of the composite was definitively confirmed by comparing the sign of the two-beam coupling coefficient with that of a well-known hole-transporting polymer composite (PVK-based), which showed the opposite sign. acs.org The magnitude of these effects is highly dependent on the applied electric field and the concentration of the nonlinear optical chromophore. acs.org

Emerging Applications in Optoelectronics and Polymer Science

The thioxanthene scaffold, particularly 9-oxo-9H-thioxanthene-1-carboxylic acid and its derivatives, is gaining attention in the fields of optoelectronics and polymer science. The inherent photophysical properties of this class of compounds, including their ability to act as photosensitizers, make them promising candidates for advanced material applications. researchgate.net Research is ongoing to explore their potential in various next-generation electronic and photonic devices.

Organic Film-Based Memristors

While direct studies on this compound in memristors are not prevalent, research into its derivatives highlights the potential of the thioxanthene core in this application. For instance, a polyether incorporating a 9-oxothioxanthene unit, specifically Octafluorobiphenyl-4,4'-diyl 9-oxothioxanthene-1,4-diyl polyether, has been investigated as a promising material for organic film-based memristors. researchgate.net

Memristors, or resistive random-access memory (RRAM), are electronic components that can alter their resistance based on the history of the voltage applied to them, making them suitable for next-generation memory technologies. researchgate.net The interest in organic materials for these applications stems from their potential for flexibility, wearability, and stability, which are crucial for the advancement of the Internet of Things (IoT). researchgate.net The study of the aforementioned polyether demonstrates that the thioxanthene moiety can be a key component in designing new electro-active polymers for memory applications. researchgate.net

Red Thermally Activated Delayed Fluorescence (TADF) Polymers

Derivatives of the thioxanthene structure have been successfully employed in the development of red thermally activated delayed fluorescence (TADF) polymers for use in organic light-emitting diodes (OLEDs). rsc.org Specifically, polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide have been synthesized and shown to exhibit red to orange emissions. rsc.orgresearchgate.net

TADF materials are significant for OLEDs as they can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. Most high-efficiency TADF OLEDs are fabricated using vacuum evaporation, a process that can be costly and complex. rsc.org The development of solution-processable TADF polymers, such as those incorporating the thioxanthene dioxide derivative, opens the door for more cost-effective manufacturing of efficient OLEDs. rsc.org These polymers have a donor-acceptor structure that facilitates the TADF mechanism, with the thioxanthene-based unit acting as the acceptor. rsc.org

| Polymer Characteristics | |

| Emissive Unit | 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) |

| Emission Colors | Red/Orange (601–655 nm) |

| Key Property | Thermally Activated Delayed Fluorescence (TADF) |

| Processing | Solution-Processable |

| Application | Organic Light-Emitting Diodes (OLEDs) |

Polymer Electronic Memories

The application of thioxanthene derivatives extends to the broader field of polymer electronic memories. Electro-active polyimides with pendant groups derived from 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide have been synthesized and studied. rsc.org These materials exhibit electrochromic behavior, meaning they change color in response to an electrical potential, a property that can be harnessed in memory and display technologies. rsc.org

The electrochemical reduction of these thioxanthene derivatives leads to the formation of stable radical anions and dianions, which have strong absorption in the UV-VIS-NIR regions. rsc.org This reversible switching between different redox states is a fundamental principle behind the functioning of certain types of electronic memory. The ability to chemically modify the thioxanthene skeleton, for example, by introducing amino groups, allows for the tuning of their absorption properties and photosensitivity, which is crucial for the development of advanced photopolymerization processes and materials for 3D printing. acs.org

Biological and Biochemical Research Investigations of 9 Oxo 9h Thioxanthene 1 Carboxylic Acid and Its Structural Congeners

Exploration of Molecular Targets and Interactions

DNA Intercalation and Ligand-Nucleic Acid Interactions

The planar structure of the thioxanthene (B1196266) core is a significant factor in its potential to interact with nucleic acids. Compounds with similar planar architectures, such as xanthone (B1684191) derivatives, have garnered attention for their therapeutic potential, which is often linked to their ability to intercalate with DNA. nih.gov This mechanism involves the insertion of the flat molecule between the base pairs of the DNA double helix. While specific DNA binding studies for 9-oxo-9H-thioxanthene-1-carboxylic acid are not extensively detailed, the structural similarities to known DNA intercalators suggest a potential for such interactions. nih.gov

Enzyme Inhibition Profiling (e.g., Monoamine Oxidases)

The enzyme inhibitory activity of the thioxanthene scaffold has been noted, particularly with structural isomers of the primary compound. Research has shown that 9-oxo-9H-thioxanthene-3-carboxylic acid can inhibit enzymes involved in energy metabolism and the production of citric acid. biosynth.com Additionally, this congener has been identified as a potent inhibitor of pyrazinoic acid production. biosynth.com While these findings apply to a structural isomer, they indicate that the thioxanthene-carboxylic acid framework has the potential to interact with and modulate enzyme activity. In silico docking studies on other 9H-thioxanthene-based drugs have also suggested inhibitory effects on enzymatic targets such as VEGFR-2 and COX-2. biointerfaceresearch.com

In Vitro Efficacy and Selectivity Studies

Antiproliferative Activity against Tumor Cell Lines

Derivatives of the thioxanthene and the closely related xanthone scaffold have demonstrated notable antiproliferative activity against a variety of tumor cell lines. acs.orgacs.orgnih.govnih.gov

In one study, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives, which are structural congeners, were evaluated for their in vitro antiproliferative effects. nih.govnih.gov The 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide compound (5i) was particularly effective, showing greater activity against the T-47D breast cancer cell line and the SK-N-MC neuroblastoma cell line when compared to the standard anticancer drug etoposide. nih.gov Specifically, this compound was 1.7 times more active against the T-47D cell line than etoposide. nih.gov

| Compound | MDA-MB-231 (IC₅₀, μM) | T-47D (IC₅₀, μM) | SK-N-MC (IC₅₀, μM) |

| 5i | >50 | 19.7 | 25.2 |

| 6c | >50 | 36.3 | 24.9 |

| 6d | 30.4 | 40.2 | >50 |

| Etoposide (Control) | 33.4 | 32.7 | 33.4 |

Data sourced from a study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives. nih.gov

Other research into different xanthene and thioxanthene derivatives has also shown significant cytotoxic effects. acs.orgacs.orgnih.gov For instance, the compound 9-benzyl-9H-xanthen-9-ol showed excellent inhibitory activity against HeLa cervical cancer cells with an IC₅₀ of 213.06 nM. acs.orgnih.gov Another derivative, 9-phenyl-9H-thioxanthen-9-ol, exhibited potent activity against Caco-2 colon cancer cells, with an IC₅₀ value of 9.6 nM. acs.orgnih.gov Furthermore, tetracyclic thioxanthene derivatives have emerged as hit compounds against malignant melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460) cell lines, with GI₅₀ values in the range of 5–11 µM. nih.gov

Evaluation of Activity against Hepatitis C Virus (HCV) Replicon Systems

HCV replicon systems are essential tools in the discovery of antiviral drugs. mdpi.com These systems utilize sub-genomic HCV RNA molecules that can replicate independently within human hepatoma cells, allowing for the direct assessment of a compound's ability to inhibit viral replication. plos.orgmdpi.com While this methodology is standard for evaluating potential anti-HCV agents, including protease inhibitors and polymerase inhibitors, research specifically investigating the activity of this compound or its close structural congeners within these systems has not been prominently reported. nih.govnih.gov

Microbial Growth Inhibition and Enzyme Modulatory Effects

The thioxanthene scaffold has been investigated for its antimicrobial properties. The structural congener, 9-oxo-9H-thioxanthene-3-carboxylic acid, has been utilized to inhibit the growth of microorganisms, for example, in the context of wastewater treatment. biosynth.com This activity is linked to its ability to inhibit microbial enzymes that are crucial for energy metabolism and the citric acid cycle. biosynth.com While direct antimicrobial studies on this compound are limited, research on related structures like 2-thiophene carboxylic acid thioureides has shown activity against various Gram-negative and Gram-positive bacterial strains as well as antifungal properties. researchgate.net

Development as Research Probes and Pharmacological Scaffolds

The strategic functionalization of the this compound core allows for its development into sophisticated research tools and as a foundational structure for new therapeutic agents. The carboxylic acid group at the 1-position is particularly amenable to chemical modification, enabling the synthesis of a diverse library of compounds for biological evaluation.

The this compound scaffold is a promising starting point for the design of research probes to investigate complex biological pathways. The inherent properties of the thioxanthone core, such as its fluorescence, can be harnessed and fine-tuned through chemical modification. nih.govresearchgate.net The carboxylic acid functional group serves as a convenient attachment point for various reporter groups, affinity tags, or reactive moieties.

For instance, the carboxylic acid can be converted to an amide or ester, linking the thioxanthone core to:

Fluorescent dyes: This creates probes for biological imaging and high-throughput screening assays. The intrinsic fluorescence of some thioxanthone derivatives can be modulated by their substitution pattern, offering potential for developing environmentally sensitive probes. nih.govresearchgate.net

Biotin tags: These facilitate the identification of protein targets through affinity purification and subsequent proteomic analysis.

Photo-affinity labels: The incorporation of a photoreactive group can allow for the covalent labeling and identification of binding partners within a biological system.

While specific examples of research probes derived directly from this compound are not extensively documented in the literature, the principles of probe design are well-established in medicinal chemistry. The synthetic accessibility of derivatives from the carboxylic acid function makes this scaffold a valuable tool for the development of novel chemical probes to elucidate biological mechanisms.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound molecule is an ideal scaffold for systematic SAR exploration. By systematically modifying different parts of the molecule, researchers can identify key structural features required for a desired biological effect.

Key modifications for SAR studies on the this compound scaffold would include:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to a variety of esters, amides, and other bioisosteres can probe the importance of this group for target binding. For example, the interaction of the carboxylic acid with a receptor could be through hydrogen bonding or ionic interactions, and these modifications would help to elucidate that.

Substitution on the Aromatic Rings: The addition of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the thioxanthene ring system can explore the steric and electronic requirements of the binding pocket.

While comprehensive SAR studies specifically on this compound are not widely published, data from related carboxyxanthones and thioxanthones can provide a framework for understanding potential SAR trends. nih.govnih.gov For example, in a series of xanthene carboxamides developed as CCR1 receptor antagonists, modifications to the xanthene ring and the amide substituent significantly impacted binding affinity and functional activity. nih.gov

To illustrate the principles of an SAR study, a hypothetical table for a series of 9-oxo-9H-thioxanthene-1-carboxamide derivatives is presented below. The biological activity data is illustrative and intended to demonstrate the concepts of SAR.

| Compound | R Group (at 1-carboxamide) | Substitution on Aromatic Ring | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -H | None | 50 |

| 2 | -CH3 | None | 25 |

| 3 | -CH2CH3 | None | 30 |

| 4 | -Phenyl | None | 10 |

| 5 | -Phenyl | 6-Chloro | 5 |

| 6 | -Phenyl | 6-Methoxy | 15 |

| 7 | -H | 6-Chloro | 40 |

From this hypothetical data, one could infer that:

Conversion of the carboxylic acid to a small alkyl amide (Compound 2) improves activity over the parent acid (represented by Compound 1's amide).

A phenyl group at the amide (Compound 4) is more favorable than small alkyl groups.

A chloro substituent at the 6-position enhances activity (Compound 5 vs. Compound 4), suggesting a potential hydrophobic or electronic interaction in the binding pocket.

A methoxy (B1213986) group at the 6-position is less favorable than a chloro group (Compound 6 vs. Compound 5), indicating that steric bulk or electron-donating properties may be detrimental.

Such systematic studies are crucial for the optimization of lead compounds into potent and selective drug candidates. The this compound scaffold, with its synthetic tractability, provides a solid foundation for such medicinal chemistry efforts.

Q & A

Q. What are the recommended synthetic routes for 9-oxo-9H-thioxanthene-1-carboxylic acid, and how can purity be optimized?

Answer: Synthesis typically involves cyclization of substituted thiophenol derivatives or oxidation of thioxanthene precursors. For example, analogous compounds like 9H-thioxanthen-9-one derivatives are synthesized via Friedel-Crafts acylation or photochemical oxidation . To optimize purity:

- Use high-purity starting materials (e.g., thiophenol derivatives) to minimize side reactions.

- Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification, as demonstrated for structurally related 9-oxo-xanthene derivatives .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using HPLC (>95% by area normalization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the aromatic proton environment and carbonyl groups. For example, the keto group (C=O) in 9-oxo derivatives typically resonates at ~190 ppm in C NMR .

- IR Spectroscopy : Strong absorption bands at ~1680–1720 cm confirm the carboxylic acid (-COOH) and ketone (C=O) functionalities .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] for CHOS: theoretical 264.02, observed 264.03) .

Q. What are the primary research applications of this compound in organic chemistry?

Answer:

- Intermediate in Heterocyclic Synthesis : Acts as a precursor for photoactive compounds (e.g., thioxanthone derivatives used in photopolymerization) .

- Fluorescent Probes : Structural analogs like xanthene derivatives are used in bioimaging due to their tunable fluorescence properties .

- Ligand Design : The carboxylic acid group enables coordination with metal ions for catalytic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY and HSQC to resolve overlapping signals in aromatic regions) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm regioisomeric structures .

- X-ray Crystallography : Use single-crystal analysis for unambiguous assignment, as seen in structurally similar 9-oxo-fluorene derivatives .

Q. What experimental strategies are employed to study the compound’s reactivity in radical-mediated reactions?

Answer:

- Photochemical Studies : Irradiate the compound under UV light (λ = 365 nm) to generate thiyl radicals, monitored via electron paramagnetic resonance (EPR) spectroscopy .

- Trapping Experiments : Use spin traps like TEMPO to isolate and characterize transient intermediates .

- Kinetic Analysis : Measure reaction rates under varying temperatures and initiator concentrations to establish mechanistic pathways .

Q. How can structure-activity relationships (SAR) be explored for derivatives targeting bacterial topoisomerase inhibition?

Answer:

- Derivatization : Synthesize analogs with substitutions at the 1-carboxylic acid position (e.g., amides, esters) to modulate lipophilicity and binding affinity .

- Enzymatic Assays : Test inhibitory activity against purified topoisomerase IV using gel electrophoresis to quantify DNA supercoiling changes .

- Molecular Docking : Use software like AutoDock to predict interactions between derivatives and the enzyme’s active site, guided by crystallographic data from related quinolone inhibitors .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar thioxanthene derivatives .

- Ventilation : Use fume hoods to minimize inhalation of fine particulates, which may cause respiratory irritation (H335) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Light Sensitivity : Store in amber glass vials at -20°C to prevent photodegradation, as observed in 9-oxo-xanthene analogs .

- Moisture Control : Keep desiccated to avoid hydrolysis of the carboxylic acid group, which can alter reactivity .

- Long-Term Stability : Periodic HPLC analysis (every 6 months) is recommended to monitor degradation, especially if used in kinetic studies .

Methodological Notes

- Data Interpretation : Always cross-reference experimental results with computational predictions and literature analogs (e.g., thioxanthone derivatives ).

- Risk Mitigation : Consult safety data sheets (SDS) for related compounds (e.g., 9H-xanthene-3-carboxylic acid derivatives ) to infer handling protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.